2-Tridecylfuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25346-22-9 |
|---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-tridecylfuran |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18-17/h13,15-16H,2-12,14H2,1H3 |
InChI Key |
LFPGJDSJDXWCIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC=CO1 |
Origin of Product |
United States |
Natural Occurrence and Biogeochemical Distribution of 2 Tridecylfuran
Identification and Characterization from Diverse Biological Sources
2-Tridecylfuran has been identified through advanced analytical techniques in both plant and fungal kingdom specimens.
Pyrolysis, the thermal decomposition of organic material at elevated temperatures in the absence of oxygen, is a common process for converting biomass into bio-oil, biochar, and gas. biochar.systems When plant-derived biomass, such as the seeds of Persea americana (avocado), undergoes pyrolysis, a complex mixture of organic compounds is generated. scielo.org.pepenpublishing.net The process typically involves heating the biomass to temperatures between 300°C and 600°C. scielo.org.pehrpub.org
Studies involving the fast pyrolysis of avocado seeds have confirmed the production of bio-oil containing a diverse array of chemical constituents. penpublishing.netresearchgate.net The composition of this bio-oil is complex, containing oxygenated hydrocarbons derived from the thermal degradation of the seed's primary components like starch, cellulose, hemicellulose, and lignin. hrpub.orgpenpublishing.net Among the compounds identified in the bio-oil from Persea americana seeds is the 2-alkylfuran, this compound. Its formation is a result of the thermochemical conversion of the lipid and carbohydrate precursors present in the avocado seed. researchgate.net
The yield and composition of pyrolysis products are highly dependent on the process conditions, as detailed in the table below.
| Pyrolysis Temperature | Heating Rate | Bio-oil Yield | Biochar Yield | Gas Yield | Reference |
|---|---|---|---|---|---|
| 500°C | 10°C/min | 32% | 34% | 34% | penpublishing.net |
| 300°C | 8.4°C/min | Not specified | 45.33% | Not specified | scielo.org.pe |
| 500°C | 8.4°C/min | 46.47% | 29.67% | Not specified | scielo.org.pe |
| 600°C | 50°C/min | 37.5% (with KOH catalyst) | Not specified | Not specified | hrpub.org |
This compound has also been detected as a component of fungal metabolites. Specifically, analysis of the melanin (B1238610) pigment from the fungus Inonotus hispidus, a medicinal mushroom also known as the "shaggy bracket," has revealed its presence. nih.govirlspecies.orgnih.gov I. hispidus is known to produce a wide range of secondary metabolites, including polysaccharides, polyphenols, and terpenes. researchgate.nettandfonline.com
Fungal melanins are complex polymers that serve protective roles for the organism. mdpi.com Detailed chemical analysis, including techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GCMS), has been used to break down these complex structures and identify their constituent parts. nih.govresearchgate.net Such studies on the melanin of I. hispidus have identified a variety of compounds, including benzene, phenol, and indole (B1671886) derivatives, as well as furan (B31954) structures like this compound. nih.govmdpi.com The presence of aliphatic groups and furan moieties is thought to contribute to the structural complexity and properties of the melanin. nih.gov
Association with Specific Lipid-Derived Natural Product Classes
The structure of this compound, featuring a furan ring attached to a long alkyl chain, suggests a biosynthetic relationship with lipid-derived natural products.
Annonaceous acetogenins (B1209576) are a large family of bioactive polyketides isolated exclusively from plants of the Annonaceae family. scielo.brmdpi.com These compounds are characterized by a long aliphatic chain, often containing tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings, and terminating in a γ-lactone ring. scielo.brmdpi.com The structural similarity lies in the long, unbranched alkyl chain (like the tridecyl group) and the presence of a heterocyclic, oxygen-containing ring. While acetogenins typically feature a saturated tetrahydrofuran ring, the furan ring of this compound represents an unsaturated analogue. scielo.brnaturalproducts.netnaturalproducts.net
Furthermore, synthetic and naturally occurring furanones, which are isomers of furans, often feature long alkyl side chains, including tridecyl moieties. google.com These compounds, such as 3-(1-hydroxytridecyl)-2(5H)-furanone, are investigated for various biological activities. google.com The shared structural motif of a C13 alkyl chain attached to a five-membered oxygenated ring highlights a potential biochemical link or common synthetic precursor pathway between this compound and these classes of natural products.
Ecological Significance of its Natural Presence
While direct research on the ecological role of this compound is limited, the functions of related 2-alkylfurans and the organisms that produce them provide significant clues. In plants like avocado, 2-alkylfurans are known to possess insecticidal properties, suggesting a role in chemical defense against herbivores. ucr.edu The toxicity of these compounds can be influenced by the length of the alkyl side chain and the saturation of the furan ring. ucr.edu
In fungi, the incorporation of compounds like this compound into complex polymers such as melanin points towards a protective function. mdpi.com Fungal melanins are known to shield the organism from environmental stresses like UV radiation and extreme temperatures. mdpi.com The presence of diverse chemical components, including furans, within the melanin structure likely contributes to these protective capabilities. Furan compounds, in general, are noted for a range of biological activities, including antimicrobial and anti-inflammatory effects, which could be relevant to the producing organism's survival and interaction with its environment. ontosight.aiontosight.ai
Advanced Synthetic Methodologies for 2 Tridecylfuran and Its Structural Analogues
Stereoselective and Enantioselective Synthetic Approaches to Furanone Precursors with Tridecyl Side Chains (e.g., 5-tridecylfuran-2(5H)-one)
The stereocontrolled synthesis of furanone precursors is a critical step in the construction of complex molecules containing the 2-tridecylfuran moiety. These precursors, such as 5-tridecylfuran-2(5H)-one, serve as versatile building blocks for further elaboration.
Application of Copper-Catalyzed Asymmetric Alkylation in Furanone Synthesis
Copper-catalyzed asymmetric alkylation has emerged as a powerful tool for the enantioselective synthesis of chiral building blocks. nih.govorganic-chemistry.org This methodology can be applied to the synthesis of precursors for 5-tridecylfuran-2(5H)-one. The reaction typically involves the use of a copper catalyst, a chiral ligand, and a Grignard reagent to introduce the tridecyl chain onto a suitable substrate with high enantioselectivity. nih.govnih.gov
A general approach involves the asymmetric addition of a tridecyl Grignard reagent to a prochiral substrate, such as a 3-bromopropenyl ester, catalyzed by a copper complex with a chiral ligand like Taniaphos. nih.govorganic-chemistry.org This reaction proceeds with high chemo-, regio-, and enantioselectivity, affording a chiral allylic ester. nih.gov This intermediate can then be further manipulated to construct the 5-tridecylfuran-2(5H)-one ring system. The use of functionalized substrates or Grignard reagents can lead to more complex and valuable products. nih.gov
Table 1: Key Features of Copper-Catalyzed Asymmetric Alkylation for Furanone Precursor Synthesis
| Feature | Description | Reference |
| Catalyst System | Typically a complex of a copper(I) salt (e.g., CuBr·SMe₂) and a chiral phosphine (B1218219) ligand (e.g., Taniaphos). | nih.govorganic-chemistry.org |
| Substrates | Prochiral allylic systems, such as 3-bromopropenyl esters, are common. | nih.gov |
| Alkylating Agent | Grignard reagents, such as tridecylmagnesium bromide, are used to introduce the long alkyl chain. | nih.gov |
| Selectivity | The method provides high levels of enantioselectivity, as well as regioselectivity. | nih.govorganic-chemistry.org |
| Versatility | The resulting chiral allylic esters are versatile intermediates for the synthesis of various chiral compounds, including furanones. | nih.govorganic-chemistry.org |
Ring-Closing Metathesis Strategies in Furan (B31954) Ring Construction
Ring-closing metathesis (RCM) is a robust and widely utilized reaction in organic synthesis for the formation of cyclic structures, including those containing a furan ring. wikipedia.orgorganic-chemistry.org This reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct, such as ethylene, which drives the reaction to completion. organic-chemistry.orgharvard.edu
In the context of synthesizing 5-tridecylfuran-2(5H)-one precursors, an appropriately substituted diene containing the tridecyl group can be designed to undergo RCM to form the desired furanone ring. The starting diene can be assembled from simpler, readily available materials. The power of RCM lies in its functional group tolerance and its ability to form rings of various sizes, typically from 5 to 30 members. wikipedia.orgorganic-chemistry.org For the synthesis of furanone precursors, a key intermediate would be a diene that, upon cyclization, yields the five-membered lactone ring. The stereochemistry of the substituents on the starting diene can be controlled to achieve the desired stereoisomer of the final product.
The synthesis of valuable chiral building blocks, such as (S)-5-ethyl-2(5H)-furanone, has been demonstrated using RCM, highlighting the utility of this method. organic-chemistry.org While direct RCM to form a furan ring is less common, the construction of a dihydrofuran or a furanone precursor which can be subsequently converted to the furan is a viable strategy. researchgate.net
Total Synthesis Strategies for 2-Substituted Furan Systems
The total synthesis of 2-substituted furans, including this compound, often relies on the strategic functionalization of the furan core.
Reactivity of Lithiated Furans and Regioselective Alkylation with Long-Chain Halides
A classical and effective method for introducing substituents at the 2-position of a furan ring involves the use of lithiated furans. rsc.org Furan can be selectively deprotonated at the C2 position using a strong base like n-butyllithium (n-BuLi) at low temperatures to generate 2-furyllithium. rsc.orgcardiff.ac.uk This organolithium intermediate is a potent nucleophile that can react with various electrophiles, including long-chain alkyl halides such as 1-bromotridecane (B143060) or 1-iodotridecane, to afford the corresponding 2-alkylfuran. cardiff.ac.ukrsc.org
This approach is highly regioselective for the 2-position due to the higher kinetic acidity of the α-protons of the furan ring. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at cryogenic temperatures to ensure the stability of the lithiated intermediate and prevent side reactions. This method provides a direct and efficient route to this compound and other 2-alkylfurans. rsc.org The lithiation of substituted furans can also be a powerful tool for creating more complex structures. For instance, the lithiation of 3-substituted furans can lead to either 2,3- or 3,5-disubstituted products, with the regioselectivity influenced by steric and electronic factors of the substituent. uoc.gr
Exploration of Novel Catalytic Systems for Furan Functionalization
Recent advancements in catalysis have provided new and powerful methods for the functionalization of furan rings, offering alternatives to traditional organometallic approaches. nih.gov These catalytic systems often operate under milder conditions and can exhibit high selectivity.
Transition-metal catalysis, particularly with palladium, has been extensively studied for the functionalization of furans. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are effective for introducing various functional groups onto the furan core. mdpi.com Direct C-H functionalization has emerged as a particularly attractive strategy, as it avoids the pre-functionalization of the furan ring. acs.org Palladium catalysts can mediate the direct arylation of furans with aryl halides. acs.org Similarly, palladium-catalyzed direct alkylation of the C-H bond at the α-position of furans using alkyl iodides has been reported, providing a route to α-alkylfurans under practical conditions. rsc.org
Copper and iron catalysts are also employed in the synthesis of functionalized furans. mdpi.com Copper-catalyzed C-H functionalization is a growing area, offering an inexpensive and less toxic alternative to other transition metals. rsc.org Furthermore, novel methods using aluminosilicates, including zeolites, have been developed for the direct C(sp²)–H alkylation of furans with allylic alcohols, providing a greener synthetic route. rsc.org
Dual catalytic systems, combining metal-catalyzed C-H activation with visible-light photocatalysis, represent a frontier in furan functionalization. beilstein-journals.org This synergistic approach can enable previously inaccessible transformations under mild reaction conditions. beilstein-journals.org
Table 2: Comparison of Catalytic Systems for Furan Functionalization
| Catalytic System | Description | Advantages | Key Intermediates/Mechanisms | Reference |
| Palladium Catalysis | Utilizes palladium complexes to catalyze cross-coupling and C-H functionalization reactions. | High efficiency, broad substrate scope, well-established methodologies. | Oxidative addition, reductive elimination, C-H activation. | rsc.orgmdpi.comacs.org |
| Copper Catalysis | Employs copper salts or complexes for C-H functionalization and cycloaddition reactions. | Inexpensive, low toxicity, effective for C-C and C-O bond formation. | C-H activation, [3+2] cycloaddition. | mdpi.comrsc.org |
| Iron Catalysis | Uses iron-based catalysts for oxidative C-H functionalization. | Abundant and environmentally benign metal. | Oxidative C-H functionalization. | mdpi.com |
| Aluminosilicate Catalysis | Employs solid acid catalysts like zeolites to mediate alkylation. | Reusable catalysts, potentially greener reaction conditions. | Friedel-Crafts type alkylation. | rsc.org |
| Dual Metal/Photoredox Catalysis | Combines a transition metal catalyst with a photocatalyst. | Mild reaction conditions, enables novel transformations. | Synergistic C-H activation and photoredox cycles. | beilstein-journals.org |
Derivatization Chemistry and Strategic Functionalization of this compound
Derivatization is a chemical process that transforms a compound into a derivative with a similar structure but different chemical properties. wikipedia.orgnih.gov This technique is often employed to enhance analyzability, modify reactivity, or introduce new functionalities. wikipedia.orgmdpi.com For this compound, derivatization can be used to create a library of related compounds for structure-activity relationship studies or to introduce reactive handles for further chemical transformations.
The furan ring in this compound is susceptible to various chemical modifications. The remaining C-H bonds on the furan ring, particularly at the 5-position, can be targeted for functionalization. Electrophilic aromatic substitution reactions, such as acylation, halogenation, or nitration, can introduce new functional groups, although regioselectivity can be an issue.
More controlled functionalization can be achieved through directed metalation. For instance, after the introduction of the tridecyl group at the 2-position, the 5-position can be selectively lithiated and then quenched with an electrophile to introduce a second substituent.
The furan ring itself can undergo transformations. For example, oxidation of the furan ring can lead to the formation of butenolides or other acyclic structures, which can be valuable synthetic intermediates. researchgate.net The long tridecyl chain can also be a site for functionalization, although its relatively inert saturated hydrocarbon nature makes this more challenging without impacting the furan ring. Radical reactions could potentially be used to introduce functionality along the alkyl chain.
Table 3: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Products |
| Electrophilic Aromatic Substitution | Acylating agents (e.g., Ac₂O, Lewis acid), Halogenating agents (e.g., NBS, Br₂), Nitrating agents (e.g., HNO₃/H₂SO₄) | 5-Acyl-2-tridecylfurans, 5-Halo-2-tridecylfurans, 5-Nitro-2-tridecylfurans |
| Directed Metalation-Alkylation | 1. n-BuLi, TMEDA; 2. Electrophile (e.g., R-X, CO₂) | 2-Tridecyl-5-substituted furans |
| Oxidation of the Furan Ring | Oxidizing agents (e.g., singlet oxygen, MCPBA) | Acyclic dicarbonyl compounds, butenolides |
| Hydrogenation | H₂, Pd/C or other hydrogenation catalysts | 2-Tridecyltetrahydrofuran |
Selective Chemical Modification of the Alkyl Chain and Furan Ring
The ability to selectively modify the tridecyl alkyl chain and the furan ring of this compound is fundamental to structure-activity relationship (SAR) studies. These modifications can influence the molecule's physicochemical properties, such as lipophilicity and steric profile, which in turn can affect its biological activity.
Furan Ring Modification:
The furan ring offers several positions for electrophilic substitution and metallation-based functionalization. The C5 position (α-position) is the most nucleophilic and typically the most reactive site for electrophilic attack. However, modern synthetic methods provide pathways to functionalize the less reactive C3 and C4 positions (β-positions).
Direct C-H functionalization has emerged as a powerful tool. For instance, palladium-catalyzed reactions enable the direct alkylation of the C-H bond at the α-position of furans with a broad range of alkyl iodides, offering moderate to good yields and good functional group tolerance. rsc.org This method is particularly useful for introducing substituents at the C5 position if starting from a furan core. For an existing 2-substituted furan like this compound, this approach would target the other α-position (C5).
For more complex functionalization patterns, directed metallation strategies are employed. The use of a sulfoxide (B87167) group as a directing group allows for sequential functionalization at the C2 and C3 positions. sci-hub.sersc.org In this approach, a 2-sulfinylfuran derivative is first deprotonated at the C3 position with a magnesium-based reagent like TMPMgCl·LiCl, followed by quenching with an electrophile. Subsequently, a sulfoxide-magnesium exchange reaction at the C2 position, triggered by a reagent such as iPrMgCl·LiCl, generates a second magnesium-based intermediate that can be trapped by another electrophile, yielding a 2,3-disubstituted furan. sci-hub.se This strategy provides a robust route to analogues of this compound with substituents at the C3 position.
Selective palladium-catalyzed arylations at both the α- and β-positions of the furan ring have also been reported, with the reaction outcome being controlled by the choice of base and ligand. rsc.org While these specific examples often involve furan-2-yl-methanones, the principles can be extended to other substituted furans. A one-pot protocol for successive intramolecular β-arylation and intermolecular α-arylation has also been achieved, showcasing the potential for creating highly decorated furan scaffolds. rsc.org
| Modification Strategy | Target Position(s) | Key Reagents/Catalysts | Potential Modification | Reference |
| Direct C-H Alkylation | C5 (α-position) | Pd(PPh₃)₄, Xantphos, Cs₂CO₃ | Introduction of secondary alkyl groups | rsc.org |
| Directed Metallation / Sulfoxide Exchange | C3, then C2 | TMPMgCl·LiCl, iPrMgCl·LiCl | Sequential introduction of two different electrophiles | sci-hub.sersc.org |
| Selective Arylation | C5 (α) or C4 (β) | Pd(OAc)₂, PPh₃ or PCy₃·HBF₄ | Introduction of aryl groups | rsc.org |
| Cycloisomerization of Epoxypropargyl Esters | C2, C3, C5 | SmI₂, Pd(II) catalyst | Synthesis of 2,3,5-trisubstituted furans | organic-chemistry.orgnih.gov |
Alkyl Chain Modification:
Modifying the long, saturated tridecyl chain presents a different set of challenges, often requiring reactions that are tolerant of the furan ring. One approach involves building the modified alkyl chain first and then forming the furan ring. For example, the synthesis of 2-methyl-5-tridecylfuran involves the condensation of 2-lithio-5-methylfuran with 1-bromotridecane. uu.nl By analogy, using a modified bromoalkane, such as one containing a double or triple bond, a protected functional group, or a branch point, would lead to a correspondingly modified 2-alkylfuran.
Alternatively, post-synthetic modification of the tridecyl chain can be envisioned, although this is less commonly reported in the context of this compound itself. Standard alkane functionalization methodologies could potentially be applied, such as remote C-H oxidation or halogenation, though selectivity can be a significant challenge.
A more controlled approach involves modification at the α-carbon of the alkyl chain (the carbon attached to the furan ring). For instance, 2-(1-(methoxymethoxy)tridecyl)furan has been synthesized, indicating that the α-position can be functionalized with an oxygen-containing group. unibe.ch This position is activated by the adjacent furan ring, making it susceptible to radical or anionic functionalization pathways.
Introduction of Analytical and Mechanistic Reporter Groups
To study the metabolic fate, distribution, and mechanism of action of this compound, analogues containing reporter groups are invaluable. These reporters can be stable isotopes, which aid in mass spectrometry-based detection and quantification, or other labels for different analytical techniques.
Stable Isotope Labeling:
The incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) creates analogues that are chemically identical to the parent compound but have a different mass. symeres.com This mass difference allows them to be used as internal standards in stable isotope dilution analysis (SIDA), a highly accurate quantification method. mdpi.com
The synthesis of isotopically labeled this compound can be achieved by incorporating the label into one of the synthetic precursors. symeres.com For example:
¹³C-Labeling: Using a ¹³C-labeled tridecyl bromide (e.g., 1-bromo-[1-¹³C]tridecane) in a coupling reaction with a lithiated furan would place the label at the α-carbon of the alkyl chain.
Deuterium Labeling: Perdeuterated alkyl chains can be introduced using deuterated precursors. Selective deuteration at specific positions on the alkyl chain or the furan ring can also be achieved to probe specific metabolic transformations, such as C-H oxidation. The synthesis of deuterated analogues is a common strategy for creating labeled internal standards for metabolic studies. google.comwwu.edu
A study on furan metabolites utilized the synthesis of ¹³C₆,¹⁵N₂-labeled lysine (B10760008) adducts to investigate the biotransformation of furan. mdpi.com This highlights the approach of synthesizing labeled standards to track and quantify metabolites in biological samples.
Other Reporter Groups:
Beyond stable isotopes, other reporter groups can be introduced to facilitate detection or to probe specific molecular interactions. These could include:
Fluorescent Tags: A fluorescent moiety could be attached to the terminus of the alkyl chain or to the furan ring. This would require a functional group handle, such as a terminal alkyne or azide (B81097) on the chain for click chemistry, or a reactive site on the furan ring.
Spin Labels: For electron paramagnetic resonance (EPR) studies, a stable radical (e.g., a nitroxide) could be incorporated.
Photoaffinity Labels: Groups like azides or diazirines can be installed to allow for covalent cross-linking to biological targets upon photoactivation, helping to identify binding partners.
The introduction of these groups would rely on the synthetic methodologies described in section 4.3.1 to first create a this compound analogue with a suitable functional group for derivatization.
| Reporter Group Type | Example Isotope/Tag | Primary Application | Synthetic Strategy | Reference |
| Stable Isotope | ²H (Deuterium) | Kinetic isotope effect studies, metabolic tracking, internal standards | Use of deuterated precursors, H/D exchange reactions | symeres.commdpi.comgoogle.com |
| Stable Isotope | ¹³C | Metabolic fate analysis, NMR studies, internal standards | Synthesis with ¹³C-labeled precursors (e.g., labeled alkyl halides) | symeres.commdpi.com |
| Stable Isotope | ¹⁵N | (If N is present in an analogue) Metabolic and mechanistic studies | Use of ¹⁵N-labeled reagents (e.g., labeled amines) | symeres.com |
| Radiolabel | ¹⁴C | Environmental fate and degradation studies, sensitive quantification | Synthesis from ¹⁴C-labeled starting materials (e.g., ¹⁴C-benzoic acid) | wwu.edu |
| Fluorescent Tag | e.g., Dansyl, Bodipy | Fluorescence microscopy, bio-imaging | Coupling to a functionalized analogue (e.g., via an amine or alkyne) | N/A |
Spectroscopic and Advanced Analytical Characterization of 2 Tridecylfuran
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic connectivity and spatial relationships within the 2-Tridecylfuran molecule can be assembled.
Application of 1D NMR (e.g., ¹H NMR, ¹³C NMR, DEPT)
One-dimensional NMR experiments provide fundamental information about the types and numbers of protons and carbons in a molecule.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound reveals signals corresponding to the protons on the furan (B31954) ring and the long tridecyl alkyl chain. The protons on the furan ring typically appear in the aromatic region of the spectrum (around 6.0-7.5 ppm) researchgate.net. Specifically, the proton at the C5 position (adjacent to the oxygen and the alkyl chain) would be expected to have a distinct chemical shift. The protons of the tridecyl chain would appear in the upfield region (typically 0.8-2.6 ppm). The terminal methyl group (CH₃) of the alkyl chain would exhibit a characteristic triplet signal around 0.8-0.9 ppm, while the numerous methylene groups (CH₂) would create a complex, overlapping multiplet signal. The methylene group directly attached to the furan ring (α-CH₂) would be deshielded and appear further downfield compared to the other methylene groups in the chain.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the four carbons of the furan ring and the thirteen carbons of the alkyl chain. The furan carbons typically resonate in the downfield region (around 100-150 ppm) due to their aromaticity and the influence of the oxygen atom. The carbon atom at the C2 position, bearing the tridecyl substituent, would show a specific chemical shift distinct from the other furan carbons. The carbons of the tridecyl chain would appear in the upfield aliphatic region (typically 10-40 ppm).
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT is a valuable technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups libretexts.orglibretexts.org. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons (like the C2 carbon of the furan ring if it were fully substituted) would be absent libretexts.org. This allows for the unambiguous assignment of the numerous methylene signals from the tridecyl chain and the methine signals from the furan ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Carbon Type (from DEPT) |
|---|---|---|---|
| Furan H-3 | ~6.3 | ~110 | CH |
| Furan H-4 | ~6.0 | ~105 | CH |
| Furan H-5 | ~7.3 | ~141 | CH |
| Furan C-2 | - | ~157 | C (Quaternary) |
| α-CH₂ | ~2.6 | ~28 | CH₂ |
| (CH₂)₁₁ | ~1.3 | ~22-32 | CH₂ |
| Terminal CH₃ | ~0.9 | ~14 | CH₃ |
Note: These are approximate values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions.
Utilization of 2D NMR Techniques (e.g., DQF-COSY, HSQC, HMBC)
Two-dimensional NMR experiments are essential for establishing the connectivity between atoms, which is crucial for confirming the structure of this compound.
DQF-COSY (Double Quantum Filtered-Correlation Spectroscopy) : The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds huji.ac.illibretexts.orgwikipedia.org. In the spectrum of this compound, cross-peaks would be observed between the adjacent protons on the furan ring (H-3 with H-4, and H-4 with H-5). Furthermore, it would show correlations between the protons of the tridecyl chain, for example, between the α-CH₂ and the adjacent β-CH₂ protons, and so on down the chain, helping to confirm the linear nature of the alkyl group. DQF-COSY provides cleaner spectra compared to standard COSY by suppressing singlet signals huji.ac.il.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation) nih.govlibretexts.org. This is an incredibly powerful tool for assigning the carbon signals. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, linking the proton chemical shift with its corresponding carbon chemical shift. For example, the proton signal at ~7.3 ppm would show a correlation to the carbon signal at ~141 ppm, confirming their assignment as H-5 and C-5 of the furan ring, respectively.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH) nih.govlibretexts.orgresearchgate.net. This is vital for connecting different parts of the molecule, especially across quaternary carbons. For this compound, HMBC would be crucial to confirm the attachment of the tridecyl chain to the furan ring. Correlations would be expected from the α-CH₂ protons of the chain to the C-2 and C-3 carbons of the furan ring. Similarly, correlations from the furan protons (e.g., H-3) to the carbons of the alkyl chain (e.g., C-2 and the α-carbon) would provide definitive proof of the substitution pattern.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition of the molecular ion. For this compound (C₁₇H₃₀O), the theoretical exact mass can be calculated. An HRMS measurement confirming this exact mass would provide unambiguous evidence for the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 2: Molecular Formula and Exact Mass of this compound
| Compound Name | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry restek.com. This technique is ideal for analyzing volatile compounds like this compound.
The sample is first injected into the GC, where it is vaporized and separated from other components in a mixture based on its boiling point and affinity for the column's stationary phase. The separated this compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented.
The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule's mass (m/z 250) and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, expected fragmentation would include:
A prominent molecular ion peak (M⁺) at m/z 250.
Cleavage of the alkyl chain , leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups) whitman.edulibretexts.org.
A base peak likely at m/z 81 , resulting from benzylic cleavage (cleavage of the bond between the α and β carbons of the alkyl chain), which forms a stable furfuryl cation.
Other significant fragments related to the furan ring structure.
This technique is highly effective for confirming the identity of this compound in a sample and assessing its purity.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GCMS) for Complex Matrix Characterization
Pyrolysis-GC-MS is an analytical method where a sample is heated to decomposition in an inert atmosphere to produce smaller, more volatile molecules that can then be separated by GC and identified by MS eag.comunibo.it. This technique is typically used for the characterization of non-volatile materials like polymers, lignocellulose, or other complex organic matrices.
While this compound itself is volatile and would typically be analyzed by standard GC-MS, Py-GCMS could be employed if it were a component within a complex, non-volatile matrix (e.g., a biopolymer or a specific type of resin). In such a scenario, the pyrolysis step would thermally degrade the matrix, releasing the this compound along with other decomposition products. The subsequent GC-MS analysis would then identify the released this compound. The pyrolysis of this compound itself at high temperatures would lead to further fragmentation of the furan ring and the alkyl chain, producing a complex mixture of smaller hydrocarbons and oxygenated compounds.
Advanced Chromatographic Separations for Isolation and Purity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of organic compounds like this compound. thermofisher.comlabcompare.comagilent.com Its high resolution and sensitivity make it ideal for determining the purity of a sample, while its scalability allows for the isolation of compounds from complex mixtures. agilent.com
For a non-polar compound such as this compound, which consists of a furan ring and a long alkyl chain, reversed-phase HPLC is the most suitable mode of separation. agilent.com In this setup, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to its significant non-polar character, this compound is expected to be strongly retained on the stationary phase.
Analytical HPLC is employed to assess the purity of this compound. A typical analytical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water. labcompare.com A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure the timely elution of the highly retained this compound while still separating it from any more polar impurities. Detection is commonly achieved using a UV detector, as the furan ring exhibits absorbance in the UV region.
Preparative HPLC is utilized for the purification of this compound on a larger scale. thermofisher.comyoutube.com The principles are the same as analytical HPLC, but it employs larger columns, higher flow rates, and larger injection volumes to isolate substantial quantities of the compound. thermofisher.com The conditions developed at the analytical scale can be scaled up for preparative purification, ensuring a high degree of purity in the isolated product. agilent.com
Below is a table of typical HPLC conditions for the analysis of furan derivatives, which can be adapted for this compound.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 mm I.D. x 250 mm | C18, >20 mm I.D. x 250 mm |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Acetonitrile/Water or Methanol/Water |
| Elution | Gradient | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min | >20 mL/min |
| Detection | UV (e.g., 220 nm) | UV (e.g., 220 nm) |
| Injection Volume | 5 - 20 µL | >100 µL |
Flash Chromatography is a rapid and efficient method for the purification of organic compounds and is well-suited for the isolation of this compound from a reaction mixture. orgsyn.orgbiotage.comwfu.edu It is a form of column chromatography that uses a positive pressure to force the mobile phase through the stationary phase, typically silica gel, which speeds up the separation process. orgsyn.orgreachdevices.com
For a non-polar compound like this compound, a normal-phase setup is generally used, with silica gel as the stationary phase and a non-polar solvent system as the mobile phase. biotage.comwfu.edu A common mobile phase would be a mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent such as ethyl acetate or dichloromethane. biotage.com The polarity of the eluent is optimized to achieve good separation between this compound and any impurities.
Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used for monitoring the progress of reactions, identifying compounds in a mixture, and determining the purity of a substance. ualberta.cautoronto.ca It is also invaluable for developing the optimal solvent system for flash chromatography. biotage.com
In TLC, a thin layer of adsorbent, such as silica gel, is coated onto a plate. utoronto.ca The sample is spotted onto the plate, which is then placed in a developing chamber with a solvent system. The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. ualberta.ca Due to its non-polar nature, this compound would exhibit a relatively high Retention Factor (Rf) value on a silica gel plate when eluted with a non-polar solvent system. utoronto.ca The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.org
| Technique | Stationary Phase | Mobile Phase (Typical) | Application |
| Flash Chromatography | Silica Gel (40-63 µm) | Hexane/Ethyl Acetate | Purification |
| Thin Layer Chromatography | Silica Gel on Plate | Hexane/Ethyl Acetate | Reaction Monitoring, Purity Check |
Chiroptical and Vibrational Spectroscopy for Molecular Features
Optical rotation is a chiroptical property exhibited by chiral molecules, which are molecules that are non-superimposable on their mirror images. wikipedia.orgmasterorganicchemistry.com This property arises from the differential interaction of the chiral molecule with left and right circularly polarized light. wikipedia.org The measurement of optical rotation is a crucial technique for the characterization of enantiomers and the determination of their stereochemical configuration. wikipedia.orglibretexts.org
For this compound to be optically active, it would need to possess a chiral center. In its standard structure, this compound is achiral. However, if a chiral center were introduced, for instance, by substitution on the alkyl chain or the furan ring, the resulting enantiomers would rotate plane-polarized light in equal but opposite directions. libretexts.orgchemistrysteps.com
The specific rotation, [α], is a standardized measure of the optical rotation of a compound and is calculated from the observed rotation, α, using the formula: [α] = α / (l * c), where 'l' is the path length of the sample tube in decimeters and 'c' is the concentration of the solution in g/mL. chemistrysteps.comchemeurope.com The specific rotation is a characteristic physical property of a chiral compound. chemistrysteps.com
While there is no specific optical rotation data available for this compound as it is achiral, studies on other chiral furan derivatives have shown that their chiroptical properties can be used to determine their absolute configuration. nih.govresearchgate.netrug.nlresearchgate.net
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. globalresearchonline.net It works by measuring the absorption of infrared radiation by the sample, which causes the bonds within the molecules to vibrate at specific frequencies.
The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the furan ring and the long alkyl chain. The furan ring would exhibit C-H stretching vibrations typically above 3000 cm⁻¹, C=C stretching vibrations in the region of 1600-1500 cm⁻¹, and C-O-C stretching vibrations. globalresearchonline.net The tridecyl group would show strong C-H stretching vibrations just below 3000 cm⁻¹ due to the sp³ hybridized carbons, as well as CH₂ and CH₃ bending vibrations at lower wavenumbers. researchgate.netnih.gov
A table of expected FTIR absorption bands for this compound is provided below, based on characteristic frequencies for furan and long-chain alkanes.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3125 | C-H Stretch | Furan Ring |
| 2955 - 2850 | C-H Stretch | Tridecyl Chain (CH₂, CH₃) |
| ~1580, ~1500 | C=C Stretch | Furan Ring |
| ~1465 | CH₂ Bend | Tridecyl Chain |
| ~1380 | CH₃ Bend | Tridecyl Chain |
| ~1150, ~1020 | C-O-C Stretch | Furan Ring |
| ~740 | C-H Out-of-plane Bend | Furan Ring |
Advanced Structural Determination Techniques
For the unambiguous structural elucidation of this compound, a combination of advanced spectroscopic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic molecules.
¹H NMR would provide information about the different types of protons and their connectivity. For this compound, one would expect to see signals corresponding to the protons on the furan ring in the aromatic region (around 6.0-7.5 ppm) and a series of overlapping signals in the aliphatic region (around 0.8-2.7 ppm) for the tridecyl chain. chemicalbook.com The integration of these signals would correspond to the number of protons of each type.
¹³C NMR would show distinct signals for each unique carbon atom in the molecule. The carbons of the furan ring would appear in the downfield region, while the carbons of the alkyl chain would be found in the upfield region.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between protons and carbons, confirming the structure of the tridecyl chain and its attachment to the furan ring. springernature.com
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely show characteristic losses of alkyl fragments from the tridecyl chain and fragmentation of the furan ring, which can aid in confirming the structure. nist.govimreblank.ch
X-ray Crystallography , if a suitable single crystal can be obtained, provides the most definitive three-dimensional structure of a molecule. nih.govresearchgate.netnih.gov It would reveal the precise bond lengths, bond angles, and conformation of this compound in the solid state. nih.govnih.gov
| Technique | Information Obtained | Expected for this compound |
| ¹H NMR | Proton environment and connectivity | Signals for furan and tridecyl protons |
| ¹³C NMR | Carbon skeleton | Signals for furan and tridecyl carbons |
| 2D NMR | ¹H-¹H and ¹H-¹³C correlations | Confirmation of connectivity |
| MS | Molecular weight and fragmentation | Molecular ion peak and characteristic fragments |
| X-ray Crystallography | 3D molecular structure | Precise bond lengths and angles |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The way X-rays are scattered by the electron clouds of the atoms in the crystal allows for the precise mapping of their spatial arrangement, revealing the molecule's complete three-dimensional structure.
For a molecule like this compound, which may possess stereogenic centers, determining the absolute configuration is crucial for understanding its biological activity and chemical properties. The process would involve growing a suitable single crystal of an enantiomerically pure sample of this compound. This crystal is then mounted on a diffractometer, and a dataset of diffraction intensities is collected.
The analysis of this data, particularly through the application of anomalous dispersion effects, can lead to the unambiguous assignment of the absolute stereochemistry (R or S configuration) at each chiral center. While the principles of this technique are well-established, specific crystallographic data for this compound, such as unit cell dimensions, space group, and atomic coordinates, are not publicly available in the surveyed literature. The successful application of this method would provide invaluable and precise information about the solid-state conformation and absolute stereochemistry of this compound.
Computational Chemistry for Conformational Analysis and Electronic Structure Prediction (e.g., DFT calculations)
Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), offers a powerful avenue for investigating the conformational landscape and electronic properties of molecules like this compound. DFT calculations can predict the most stable three-dimensional arrangements (conformers) of the molecule by calculating the potential energy as a function of bond rotations.
For this compound, a key area of conformational flexibility is the long tridecyl chain and its orientation relative to the furan ring. DFT calculations would involve systematically rotating the various single bonds in the alkyl chain and at the point of attachment to the furan ring to map out the potential energy surface. This analysis would identify the global minimum energy conformation, representing the most probable shape of the molecule in the gas phase or in solution, as well as other low-energy conformers that may be populated at room temperature.
Beyond conformational analysis, DFT calculations can provide deep insights into the electronic structure of this compound. These calculations can determine various electronic properties, which are summarized in the table below.
| Electronic Property | Description | Predicted Information for this compound |
| Highest Occupied Molecular Orbital (HOMO) | The energy of the outermost electron orbital containing electrons. It is related to the molecule's ability to donate electrons. | The energy and spatial distribution of the HOMO would indicate the likely sites for electrophilic attack on the this compound molecule. |
| Lowest Unoccupied Molecular Orbital (LUMO) | The energy of the lowest-energy electron orbital that is empty. It is related to the molecule's ability to accept electrons. | The energy and spatial distribution of the LUMO would suggest the probable sites for nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. This gap is an indicator of the molecule's chemical reactivity and kinetic stability. | A larger gap would suggest higher stability and lower reactivity for this compound. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | The MEP would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of this compound, providing insights into its intermolecular interactions. |
| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Calculated atomic charges would identify which atoms in this compound are more electrophilic or nucleophilic. |
While specific DFT studies on this compound are not readily found in the literature, the application of these computational methods would be a standard and highly informative approach to complement experimental data and provide a detailed theoretical understanding of its chemical behavior.
Structure Activity Relationship Sar Studies and Mechanistic Insights for 2 Tridecylfuran Analogues
Rational Design and Synthesis of 2-Tridecylfuran Analogues for SAR Profiling
The rational design of this compound analogues is centered on systematically altering its core components—the furan (B31954) ring and the C-2 attached tridecyl chain—to establish clear structure-activity relationships (SAR). The primary goals are to enhance biological potency, selectivity, and pharmacokinetic properties. Key modifications often involve varying the length and branching of the alkyl chain, introducing functional groups to the chain, and substituting the furan ring.
The synthesis of these analogues leverages various organic chemistry strategies. Direct C-H alkylation of furans represents an atom-economical approach to installing the alkyl chain. rsc.org For instance, palladium-catalyzed direct alkylation allows for the regioselective introduction of alkyl groups at the α-position of the furan ring using alkyl iodides. rsc.org Alternative methods include traditional Friedel-Crafts alkylation, though this can sometimes suffer from a lack of selectivity. rsc.org The synthesis of a series of 5-alkyl derivatives of 2-furoic acid has also been explored using biomass-derived chemicals as a platform. researchgate.net These synthetic strategies enable the creation of a library of analogues for comprehensive SAR profiling, where the impact of each structural change can be systematically evaluated.
Table 1: Representative Synthetic Analogues of this compound for SAR Studies
| Compound ID | Modification from this compound | Rationale for Synthesis |
|---|---|---|
| 2-TF-01 | Shorter alkyl chain (e.g., 2-heptylfuran) | Investigate the role of alkyl chain length on lipophilicity and binding pocket occupancy. |
| 2-TF-02 | Longer alkyl chain (e.g., 2-pentadecylfuran) | Determine if increased chain length enhances hydrophobic interactions and potency. |
| 2-TF-03 | Branched alkyl chain (e.g., 2-(5-ethylundecyl)furan) | Probe the effect of steric bulk on receptor fit and selectivity. |
| 2-TF-04 | Terminal functional group on alkyl chain (e.g., 13-(furan-2-yl)tridecan-1-ol) | Introduce potential hydrogen bonding interactions to improve affinity and solubility. |
| 2-TF-05 | Substitution on the furan ring (e.g., 5-methyl-2-tridecylfuran) | Evaluate the electronic and steric effects of furan substitution on activity. |
Computational Modeling Approaches to Molecular Interactions and Binding Affinities
Computational modeling provides invaluable insights into the molecular interactions of this compound analogues with their biological targets, guiding further rational design.
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. For 2-alkylfuran derivatives, docking studies can elucidate how the long, flexible tridecyl chain fits into hydrophobic pockets of a receptor's active site. ijper.org The furan ring can be assessed for its potential to form hydrogen bonds, pi-pi stacking, or other interactions. ijper.org For example, docking studies on furan-azetidinone hybrids identified key pi-pi stacking interactions with phenylalanine and tyrosine residues at the active site of the E. coli enoyl reductase enzyme. ijper.org The results are often expressed as a docking score, which estimates the binding energy; a lower score typically indicates a more favorable interaction. ijper.org
In Silico ADME/T Analysis: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties are critical for the development of viable therapeutic agents. Computational tools can predict these properties for novel analogues before their synthesis, saving time and resources. nih.govresearchgate.net For furan-containing compounds, ADME/T predictions are particularly important due to the potential for the furan ring to undergo metabolic activation to reactive intermediates. nih.gov Many xenobiotics with a furan ring can be oxidized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to cellular macromolecules like proteins and DNA. nih.gov In silico models can help predict the likelihood of such bioactivation and other toxicities, as well as properties like oral bioavailability and drug-likeness. nih.gov
Table 2: Predicted ADME/T Parameters for a Hypothetical 2-Alkylfuran Analogue
| Parameter | Predicted Value | Implication |
|---|---|---|
| LogP (Lipophilicity) | 5.8 | High lipophilicity, may affect solubility but favor membrane permeation. |
| H-Bond Donors | 0 | Lacks hydrogen bond donating capability. |
| H-Bond Acceptors | 1 (Furan Oxygen) | Can participate in one hydrogen bond as an acceptor. |
| Oral Bioavailability | Moderate | Predicted to have reasonable absorption after oral administration. |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | May interfere with the metabolism of other drugs. |
| Hepatotoxicity | Low risk | Predicted to have a low probability of causing liver damage. researchgate.net |
| AMES Mutagenicity | Low risk | Predicted to be non-mutagenic. researchgate.net |
Identification of Critical Pharmacophores and Structural Determinants Governing Biological Activities
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound series, the critical pharmacophoric features can be deconstructed into two main components:
The Furan Moiety: The furan ring is a key structural element. Its oxygen atom can act as a hydrogen bond acceptor, while the aromatic ring system can engage in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a binding site. ijper.org
The C-2 Alkyl Chain: The long tridecyl chain is a major determinant of the molecule's lipophilicity. This allows it to interact favorably with hydrophobic pockets or channels within a protein target or to partition into lipid membranes.
Investigations into Enzymatic and Receptor Binding Mechanisms
Understanding the binding mechanism of this compound analogues at a molecular level is crucial for explaining their biological effects. The binding process is often a dynamic, multi-step event.
For enzymatic targets, the interaction can be conceptualized through a "lock and key" or, more accurately, an "induced fit" model. The initial binding of the analogue to the enzyme's active site can trigger conformational changes in the protein. nih.gov These changes can optimize the alignment of catalytic residues and the ligand, leading to either inhibition or modulation of the enzyme's activity. Kinetic studies can help determine the type of inhibition (e.g., competitive, non-competitive) by analyzing how the analogue affects the enzyme's reaction rate at different substrate concentrations. nih.gov
For receptor targets, the binding mechanism involves specific interactions that stabilize the ligand-receptor complex. The high affinity of a ligand for its receptor is often driven by a combination of forces:
Hydrophobic Interactions: The tridecyl chain is expected to be a primary driver of binding affinity through the hydrophobic effect, where the displacement of ordered water molecules from the binding site provides a favorable entropic contribution.
Hydrogen Bonding: The furan oxygen can serve as a crucial anchor point, forming a hydrogen bond with a donor group (e.g., the hydroxyl group of a serine or threonine residue) on the receptor.
The binding of a ligand like an IGF-II analogue to its receptor, for instance, involves distinct domains on both the ligand and the receptor, creating a specific interaction surface. nih.govnih.gov Similarly, for this compound analogues, specific residues within a receptor's binding pocket would form a complementary surface to accommodate both the lipophilic alkyl tail and the more polar furan head.
Environmental Fate, Degradation, and Biotransformation of 2 Tridecylfuran
Microbial Biodegradation Pathways in Natural Ecosystems
The biodegradation of 2-Tridecylfuran in natural ecosystems is anticipated to be primarily driven by microbial activity. The long tridecyl chain and the furan (B31954) ring present distinct targets for microbial enzymatic systems.
Specific microbial strains capable of degrading this compound have not been documented in scientific literature. However, numerous microorganisms are known to metabolize other furanic compounds. For instance, a variety of Gram-negative aerobic bacteria have been identified as capable of degrading furfural and 5-hydroxymethylfurfuryl. It is plausible that similar microbial consortia, likely sourced from environments contaminated with petroleum hydrocarbons or other alkylated organic compounds, could be enriched and isolated for their ability to utilize this compound as a carbon source. The isolation process would typically involve enrichment cultures in a mineral salts medium containing this compound as the sole carbon and energy source.
| Potential Microbial Genera for this compound Degradation (based on analogous compounds) | Isolation Source Examples |
| Pseudomonas | Contaminated soil, activated sludge |
| Cupriavidus | Industrial wastewater |
| Rhodococcus | Oil-polluted environments |
| Bacillus | Sediment, compost |
The enzymatic degradation of this compound would likely proceed through two main pathways: oxidation of the furan ring and degradation of the alkyl side chain.
The initial attack on the furan moiety is expected to be an oxidation reaction. In the case of furfural, degradation proceeds via oxidation to 2-furoic acid, which is then further metabolized. A similar initial oxidation of the furan ring of this compound is a probable first step.
The long tridecyl side chain is susceptible to degradation pathways established for long-chain alkanes and alkylphenols. This would likely involve enzymes such as monooxygenases and dioxygenases. For example, the degradation of long-chain alkylphenols has been shown to involve multicomponent phenol hydroxylases and catechol 1,2-dioxygenases. A plausible pathway for the tridecyl chain would be terminal oxidation to an alcohol, followed by further oxidation to a carboxylic acid, and subsequent β-oxidation.
A proposed, though not experimentally verified, enzymatic degradation pathway could involve the following steps:
Hydroxylation of the alkyl chain: A monooxygenase enzyme could introduce a hydroxyl group at the terminal carbon of the tridecyl chain.
Oxidation to a carboxylic acid: The alcohol would then be oxidized to a carboxylic acid.
β-oxidation: The resulting fatty acid would be shortened by two-carbon units in each cycle of β-oxidation.
Furan ring cleavage: Once the alkyl chain is sufficiently shortened or removed, the furan ring would be susceptible to cleavage by dioxygenase enzymes, leading to the formation of intermediates that can enter central metabolic pathways.
Abiotic Degradation Processes in Environmental Matrices
In addition to microbial action, this compound can be degraded by abiotic processes in the environment, primarily through photolysis and hydrolysis.
Photolysis: Furan and its derivatives are known to be susceptible to photolytic degradation. The absorption of ultraviolet (UV) radiation can lead to the isomerization of alkylfurans. Furthermore, secondary organic aerosols derived from furan precursors can undergo significant mass loss through direct photolysis under solar radiation. It is therefore expected that this compound present in the atmosphere or in the upper layers of water bodies would be subject to photodegradation.
Hydrolysis: The furan ring is susceptible to hydrolysis under acidic conditions. This process involves the protonation of the furan ring, leading to ring-opening and the formation of dicarbonyl compounds. While 2,5-disubstituted furans are generally more stable, the presence of the long alkyl chain in this compound may influence its susceptibility to hydrolysis in acidic environmental matrices.
| Abiotic Degradation Process | Environmental Matrix | Potential Outcome |
| Photolysis | Atmosphere, Surface Water | Isomerization, Ring Cleavage, Mineralization |
| Hydrolysis | Acidic Soils, Acid Rain | Ring Opening to form dicarbonyl compounds |
Ecological Impact and Environmental Persistence of this compound
The ecological impact and environmental persistence of this compound are largely determined by its chemical structure, particularly the long, hydrophobic tridecyl chain.
Ecological Impact: While specific toxicity data for this compound is unavailable, long-chain alkylated compounds can exert toxic effects on aquatic organisms. The hydrophobic nature of the tridecyl chain suggests a potential for bioaccumulation in the fatty tissues of organisms. This can lead to biomagnification through the food chain, with higher concentrations in top predators.
Environmental Persistence: The persistence of this compound in the environment will be a balance between degradation processes and its physical-chemical properties. The low water solubility and high hydrophobicity conferred by the tridecyl chain will cause it to partition strongly to organic matter in soil and sediment. This sequestration can reduce its bioavailability for microbial degradation and protect it from photolysis, thus increasing its persistence. By analogy with long-chain alkylbenzenes, which can persist in sediments, it is likely that this compound will have a significant environmental half-life, particularly in anoxic environments where microbial degradation is slower. The persistence of long-chain alkylphenols in sediments has been observed, with half-lives ranging from weeks to months.
Future Perspectives and Emerging Research Avenues for 2 Tridecylfuran Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 2-Tridecylfuran will likely pivot away from conventional methods towards greener, more sustainable catalytic pathways that emphasize renewable feedstocks, energy efficiency, and waste reduction. Current synthetic strategies for alkylfurans often rely on petroleum-based starting materials and harsh reaction conditions. Future methodologies will aim to align with the principles of green chemistry.
One promising approach involves the utilization of lignocellulosic biomass, a renewable and abundant feedstock. rsc.org Biomass can be processed to yield platform molecules like furfural, which can then be catalytically upgraded. Research into the synthesis of long-chain alkylfurans for applications like bio-based lubricants has demonstrated the feasibility of using biomass-derived intermediates. rsc.orgresearchgate.net For instance, a potential sustainable route to this compound could involve the acylation of furan (B31954) with a derivative of the C13 fatty acid, tridecanoic acid, itself obtainable from natural sources, followed by a reduction step.
The development of advanced catalysts is central to this effort. Heterogeneous acid catalysts, such as perfluorinated sulfonic acids, have shown high efficacy in producing furan-containing base oils. rsc.org Future research could focus on designing highly selective and recyclable catalysts, such as zeolites or functionalized solid acids, specifically for the alkylation or acylation of furan with long-chain substrates to produce this compound. researchgate.net These methods would minimize the use of hazardous reagents and simplify product purification.
Below is a comparative table illustrating a hypothetical shift from a traditional to a sustainable synthetic approach for this compound.
| Feature | Traditional Method (Hypothetical) | Proposed Sustainable Method |
| Starting Materials | Furan (petroleum-derived), Tridecanoyl Chloride | Furan (from biomass-derived furfural), Tridecanoic Acid (from plant oils) |
| Catalyst | Homogeneous Lewis acid (e.g., AlCl₃) | Heterogeneous solid acid (e.g., Zeolite, Aquivion) |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Bio-derived solvents (e.g., 2-MeTHF) or solvent-free conditions |
| Byproducts | Stoichiometric inorganic salts, acidic waste | Water |
| Catalyst Recyclability | No | Yes |
| Atom Economy | Lower | Higher |
| Overall Process | Multi-step, energy-intensive purification | Potentially fewer steps, easier catalyst separation, lower energy consumption |
This table is illustrative and presents a potential future direction for the synthesis of this compound.
Application of Advanced Omics Technologies for Deeper Biosynthetic and Degradation Insights
While this compound is not yet widely reported as a natural product, many other alkylated furans and furan fatty acids are found in various organisms. nih.gov Should a natural source of this compound be discovered, advanced "omics" technologies will be indispensable for elucidating its biosynthetic pathway. Integrative multi-omics approaches—combining genomics, transcriptomics, proteomics, and metabolomics—have proven powerful in uncovering complex metabolic networks for other natural products, such as furanocoumarins in plants. nih.govresearchgate.net
Future research could employ these techniques as follows:
Genomics & Transcriptomics: Sequencing the genome and transcriptome of a this compound-producing organism would allow for the identification of candidate genes. By comparing gene expression profiles under different conditions (e.g., high vs. low production), researchers can pinpoint specific enzymes, such as polyketide synthases or fatty acid modifying enzymes, potentially involved in its synthesis.
Proteomics: This would validate the expression of the candidate enzymes identified through transcriptomics, confirming their presence and potential role in the biosynthetic pathway.
Metabolomics: By analyzing the full spectrum of metabolites, researchers can identify precursors and intermediates in the this compound pathway. nih.govnih.gov This provides a dynamic view of the metabolic flux and helps to piece together the complete synthetic route within the organism.
Furthermore, understanding the degradation of this compound is crucial for assessing its environmental fate and biocompatibility. Omics technologies can be applied to microorganisms capable of metabolizing this compound. Metabolomics, in particular, can identify the breakdown products, revealing the specific metabolic pathways involved in its degradation and providing insights into its persistence and potential for bioremediation. nih.gov
Elucidation of Undiscovered Biological Activities and Mechanistic Therapeutic Potential
The furan scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. ijabbr.comresearchgate.netutripoli.edu.ly The presence of a long C13 alkyl chain in this compound imparts significant lipophilicity, which could strongly influence its biological profile, potentially facilitating membrane interaction or transport into cells.
Future research should focus on systematic screening of this compound to uncover its biological potential. Structurally related furan fatty acids are known for their potent antioxidant and anti-inflammatory effects, suggesting that this compound could be a candidate for similar activities. nih.govresearchgate.net The long alkyl chain is also a feature of certain antimicrobial lipids that act by disrupting bacterial cell membranes.
A proposed research workflow is outlined in the table below.
| Research Phase | Objective | Potential Methodologies |
| Phase 1: Initial Screening | Broadly assess the biological activity of this compound. | In vitro assays for antimicrobial (against a panel of bacteria and fungi), anticancer (against various cancer cell lines), antioxidant, and anti-inflammatory (e.g., COX/LOX enzyme inhibition) activity. |
| Phase 2: Hit Validation & Potency | Confirm and quantify the activity of any identified "hits". | Determination of Minimum Inhibitory Concentration (MIC) for antimicrobial activity or IC₅₀ values for anticancer/anti-inflammatory activity. |
| Phase 3: Mechanistic Studies | Elucidate the molecular mechanism of the observed biological activity. | Cell-based assays (e.g., apoptosis assays, gene expression analysis), enzyme kinetics, and studies on cell membrane integrity. |
| Phase 4: In Vivo Evaluation | Assess the efficacy and preliminary safety in a living organism. | Animal models relevant to the identified activity (e.g., infection models, inflammation models). |
This table outlines a potential research strategy for investigating the therapeutic potential of this compound.
This systematic approach could reveal novel therapeutic applications for this compound, leveraging the unique combination of its furan ring and long lipophilic tail.
Integration of Artificial Intelligence and Machine Learning in Structure-Activity Prediction and Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govchemrxiv.org These computational tools can be powerfully applied to the future study of this compound, even with limited initial experimental data.
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models to predict the biological activity of new compounds based on their chemical structure. nih.gov By training a model on a dataset of known furan derivatives with measured activities (e.g., antibacterial), researchers could predict the potential activity of this compound and its hypothetical analogues. This allows for the prioritization of molecules for synthesis and testing, saving significant time and resources.
Property Prediction: Beyond bioactivity, ML models can accurately predict a wide range of physicochemical properties, such as solubility, toxicity, and metabolic stability (ADME properties). chemrxiv.orgrsc.org Predicting these properties for this compound early in the research process can help assess its viability as a potential therapeutic agent or industrial chemical.
De Novo Design: Generative AI models can design entirely new molecules. Using this compound as a starting scaffold, these models could suggest modifications to its structure—for example, by adding functional groups or altering the alkyl chain—to optimize a desired property, such as increasing its potency against a specific bacterial target while minimizing predicted toxicity. This integration of AI would accelerate the design-make-test-analyze cycle, leading to the rapid discovery of novel, high-performance furan derivatives.
| AI/ML Application | Description | Potential Impact on this compound Research |
| QSAR Modeling | Predicts biological activity from chemical structure. | Rapidly estimates the potential antimicrobial or anticancer activity of this compound and its derivatives, guiding synthesis efforts. |
| ADME/Tox Prediction | Predicts absorption, distribution, metabolism, excretion, and toxicity. | Provides an early assessment of the "drug-likeness" and potential safety concerns of this compound, reducing late-stage failures. |
| Generative Models | Designs novel molecular structures with desired properties. | Creates a virtual library of optimized this compound analogues with enhanced efficacy and better safety profiles for targeted applications. |
This table summarizes how AI and ML can accelerate future research on this compound.
By embracing these computational approaches, the exploration of this compound and its chemical space can be performed with unprecedented speed and efficiency.
Q & A
Q. How can researchers ensure cross-laboratory reproducibility in studies measuring the photostability of this compound?
- Methodological Answer : Standardize light sources (e.g., ISO 10977 for UV irradiation) and radiometric calibration. Share detailed spectral output data and irradiance maps. Use reference compounds (e.g., azobenzene) as internal photostability benchmarks .
Literature & Knowledge Gaps
Q. What gaps exist in the current understanding of this compound’s role in natural product biosynthesis, and how can metabolomics approaches address them?
Q. How can systematic reviews or meta-analyses resolve inconsistencies in reported catalytic efficiencies for this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
